4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine chemical structure and properties
4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine chemical structure and properties
An In-Depth Technical Guide to 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine, a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and employs predictive methodologies to detail its chemical structure, physicochemical properties, a proposed synthetic route, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound and a framework for its further investigation.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of many biologically active molecules, including natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence in FDA-approved drugs underscores its importance as a privileged scaffold in medicinal chemistry.[4][5] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1] Furthermore, the stereogenic centers inherent to many substituted pyrrolidines provide opportunities for fine-tuning pharmacological profiles.[1][3]
Substituted 3-aminopyrrolidine derivatives, in particular, have garnered significant interest as they serve as key building blocks for a variety of therapeutic agents.[6][7] These compounds have been investigated for their potential as antagonists for chemokine receptor 2 (CCR2) and histamine H3 receptors, as well as dual inhibitors of Abl and PI3K kinases, highlighting their therapeutic versatility.[6][7] This guide focuses on the specific derivative, 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine, providing a detailed analysis of its structure and predicted properties.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine is characterized by a pyrrolidine ring substituted at the 1-position with an isopropyl group, at the 3-position with an amino group, and at the 4-position with a methyl group.
Molecular Structure:
Chemical structure and identifiers.
Predicted Physicochemical Properties:
A summary of the predicted physicochemical properties for 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine is provided in the table below. These values are computationally derived and serve as a valuable starting point for experimental design.[8][9]
| Property | Predicted Value |
| Molecular Weight | 142.24 g/mol |
| logP | 0.8 - 1.6 |
| Boiling Point | ~180-200 °C |
| pKa (most basic) | ~10-11 (pyrrolidine nitrogen) |
| pKa (least basic) | ~9-10 (primary amine) |
| Solubility | Soluble in water and polar organic solvents |
Proposed Synthesis Pathway
Retrosynthetic Analysis:
A logical retrosynthetic approach would involve the formation of the 3-amino-4-methylpyrrolidine core, followed by N-isopropylation. The key steps would be the introduction of the methyl and amino functionalities onto the pyrrolidine ring.
Proposed Forward Synthesis:
Proposed synthetic workflow.
Step-by-Step Experimental Protocol (Hypothetical):
-
Synthesis of a 4-methyl-3-nitropyrrolidine precursor: This could be achieved through a Michael addition of nitromethane to a suitable α,β-unsaturated ester, followed by cyclization.
-
Reduction of the nitro group: The nitro group can be reduced to a primary amine using standard methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid reduction (e.g., Fe in the presence of HCl).[10][11][12]
-
N-isopropylation: The final step involves the introduction of the isopropyl group onto the pyrrolidine nitrogen. This can be accomplished via reductive amination with acetone in the presence of a reducing agent like sodium triacetoxyborohydride.[13]
Spectroscopic Characterization (Predicted)
Predictive models can provide an estimation of the expected NMR spectra for 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine, which would be crucial for its characterization if synthesized.[14][15]
-
¹H NMR: The spectrum is expected to be complex due to the presence of multiple chiral centers and diastereomers. Key signals would include:
-
A doublet for the methyl group on the pyrrolidine ring.
-
A multiplet for the methine proton of the isopropyl group.
-
Two doublets for the methyl groups of the isopropyl substituent.
-
A broad singlet for the primary amine protons.
-
A series of multiplets for the pyrrolidine ring protons.
-
-
¹³C NMR: The spectrum would show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 143.2.
Potential Biological Activities and Applications
The 3-aminopyrrolidine scaffold is a key component in a number of biologically active compounds.[6][7] Based on structure-activity relationships of similar molecules, 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine could be a valuable building block or a candidate for screening in various therapeutic areas.
-
CNS Disorders: The pyrrolidine ring is present in many CNS-active drugs. The lipophilicity and basicity of this compound make it a candidate for crossing the blood-brain barrier.
-
Receptor Antagonism: As seen with related 3-aminopyrrolidines, this molecule could be explored for its potential as a CCR2 or histamine H3 receptor antagonist.[6]
-
Enzyme Inhibition: The amino group provides a key interaction point for binding to the active sites of various enzymes.
Safety and Handling
While no specific toxicity data exists for 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine, general precautions for handling aliphatic amines should be followed.[16][17][18]
-
General Hazards: Aliphatic amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[18]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Toxicological Profile of Related Compounds: Some substituted pyrrolidines, particularly those with a cathinone backbone, have shown CNS stimulant effects and potential for abuse. While this compound does not share that specific backbone, its potential effects on the CNS are unknown.
Conclusion
4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine represents an intriguing, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic strategy. The versatility of the 3-aminopyrrolidine scaffold suggests that this compound could be a valuable tool for medicinal chemists and drug discovery professionals. Further experimental validation of the properties and biological activities outlined in this guide is warranted to fully elucidate the potential of this molecule.
References
- Lim, J. W., Oh, Y., Kim, J. H., Oak, M. H., Na, Y., Lee, J. O., ... & Kang, J. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & medicinal chemistry letters, 20(7), 2099-2102.
- Li Petri, G., Contino, A., & Pavan, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937.
- Government of Canada. (2021).
- Organic Chemistry Portal. Pyrrolidine synthesis.
- Roche, F., & Gasteiger, J. (2025). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. CHIMIA International Journal for Chemistry, 79(8), 664-671.
- Greim, H., Bury, D., Klimisch, H. J., Oeben-Negele, M., & Ziegler-Skylakakis, K. (1998).
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Zhang, L., Wang, Y., Li, Y., Wang, Y., & Sun, H. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European journal of medicinal chemistry, 46(9), 4538-4545.
- Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC.
- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Environmental Health Perspectives. (2002).
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- Wikipedia. Reduction of nitro compounds.
- Schultz, T. W., & Cronin, M. T. (1999). QSARs for selected aliphatic and aromatic amines. SAR and QSAR in Environmental Research, 10(6), 533-548.
- Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study - PMC.
- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - MDPI.
- Watkins, W. J., Landaverry, Y., Léger, R., Litman, R., Renau, T. E., Williams, N., ... & Dudley, M. N. (2003). The relationship between physicochemical properties, in vitro activity and pharmacokinetic profiles of analogues of diamine-containing efflux pump inhibitors. Bioorganic & medicinal chemistry letters, 13(23), 4241-4244.
- Aliphatic and Alicyclic Amines - ResearchG
- The nitro to amine reduction: from millions of tons to single molecule studies - PMC.
- Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in molecular biology (Clifton, N.J.), 929, 93-138.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination | Organometallics - ACS Public
- Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn - PMC.
- PrepChem.com. Synthesis of 4'-Isopropyl-2-methyl-3-pyrrolidinopropiophenone.
- Lin, T. Y. (1983). "THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-".
- Inverse Molecular Design for the Discovery of Organic Energy Transfer Photocatalysts: Bridging Global and Local Chemical Space Exploration - ACS Public
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 268.
- Enamine. Synthesis of unique pyrrolidines for drug discovery.
- Bergazin, T. D. (2022).
- PubChem. N-Isopropylpyrrolidine.
- Kopach, M. E., & Meyers, A. I. (1996). Metalation− Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps. The Journal of Organic Chemistry, 61(19), 6764-6765.
- Eureka | Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
- Google Patents. A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
- The Natural Products Magnetic Resonance D
- Google Patents.
- VAST JOURNALS SYSTEM. GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE.
- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)
- SWGDrug. 4-methyl-α-pyrrolidinopropiophenone.
- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry.
Sources
- 1. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. guidechem.com [guidechem.com]
- 4. "THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-" by TAY-YEAN LIN [digitalcommons.unl.edu]
- 5. enamine.net [enamine.net]
- 6. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. N-Isopropylpyrrolidine | C7H15N | CID 12416324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. swgdrug.org [swgdrug.org]
- 16. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toxicity of model aliphatic amines and their chlorinated forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
